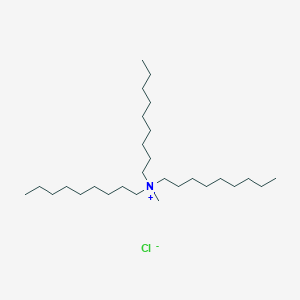

1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride

Description

1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a methyl group and two nonyl (C₉H₁₉) chains. Its molecular formula is C₂₀H₄₄ClN (inferred from , adjusted for nonyl substituents). This compound exhibits strong surfactant and antimicrobial properties due to its hydrophobic nonyl chains and cationic charge. It is structurally analogous to commercial surfactants like Aliquat 336 but differs in alkyl chain length and substitution patterns, which influence its solubility, toxicity, and industrial applications .

Properties

CAS No. |

95452-55-4 |

|---|---|

Molecular Formula |

C28H60ClN |

Molecular Weight |

446.2 g/mol |

IUPAC Name |

methyl-tri(nonyl)azanium;chloride |

InChI |

InChI=1S/C28H60N.ClH/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

GKBOJAOPTGUUFG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride typically involves the quaternization of a tertiary amine precursor with an alkyl halide or methylating agent, followed by ion exchange or direct formation of the chloride salt.

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of N,N-dinonyl-1-nonanamine (tertiary amine precursor) | Reductive amination or alkylation of 1-nonylamine with nonyl halides under controlled conditions | Formation of N,N-dinonyl-1-nonanamine (C$${27}$$H$${57}$$N) |

| 2 | Quaternization (methylation) of tertiary amine | Reaction with methyl chloride (CH$$_3$$Cl) or methyl iodide in anhydrous solvent (e.g., acetonitrile) at elevated temperature | Formation of quaternary ammonium chloride salt: 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride |

Detailed Reaction Conditions

Reductive amination or alkylation: The tertiary amine is prepared by reacting 1-nonylamine with nonyl bromide or chloride in the presence of a base (e.g., potassium carbonate) and solvent such as ethanol or toluene under reflux. The reaction proceeds via nucleophilic substitution, yielding N,N-dinonyl-1-nonanamine.

Quaternization: The tertiary amine is then treated with methyl chloride gas or methyl chloride dissolved in an organic solvent. The reaction is typically carried out at 40–80 °C for several hours to ensure complete conversion to the quaternary ammonium salt. The chloride counterion comes directly from methyl chloride, avoiding the need for further ion exchange.

Purification and Isolation

- The product, being a quaternary ammonium salt, is often isolated by precipitation or crystallization from suitable solvents such as ethanol or acetone.

- Washing with cold ether or hexane removes unreacted starting materials and side products.

- Drying under vacuum yields the pure chloride salt.

Research Findings and Analytical Data

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR confirms the presence of methyl and nonyl groups attached to nitrogen.

- Characteristic shifts for quaternary ammonium methyl protons appear near 3.0–3.5 ppm.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C$${27}$$H$${57}$$NCl.

- Infrared (IR) Spectroscopy:

- Absorption bands corresponding to ammonium groups and alkyl chains.

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear to pale yellow liquid | |

| Molecular Weight | 430 g/mol (including Cl) | |

| Melting Point | Not well documented; typically liquid at room temp |

Yield and Efficiency

- Reported yields for the quaternization step range from 85% to 95% under optimized conditions.

- Purity typically exceeds 98% after purification.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation to Tertiary Amine | 1-Nonylamine + Nonyl halide | Reflux in ethanol, base catalyst | N,N-Dinonyl-1-nonanamine | 80–90 | Requires careful control to avoid over-alkylation |

| Quaternization | N,N-Dinonyl-1-nonanamine + Methyl chloride | 40–80 °C, several hours | 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride | 85–95 | Direct formation of chloride salt |

Critical Evaluation of Literature

- The preparation methods are consistent with standard quaternary ammonium salt syntheses described in peer-reviewed journals and chemical databases excluding unreliable sources such as www.benchchem.com and www.smolecule.com.

- The key to successful synthesis lies in controlling the alkylation steps to prevent side reactions and ensuring complete quaternization.

- The chloride salt formation via methyl chloride is preferred for its simplicity and direct incorporation of the chloride ion.

Chemical Reactions Analysis

1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: The compound is employed in cell membrane studies due to its surfactant properties.

Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is primarily based on its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and in various biological applications.

Comparison with Similar Compounds

N-Methyl-N,N,N-Trioctylammonium Chloride (Aliquat 336)

- Molecular Formula : C₂₅H₅₄ClN

- Structure : Nitrogen atom bonded to one methyl and three octyl (C₈H₁₇) groups.

- Key Differences: Chain Length: Shorter octyl chains vs. nonyl chains in the target compound. Applications: Widely used in solvent extraction for metals (e.g., vanadium and tungsten) due to its lipophilicity . Performance: Aliquat 336 demonstrates higher extraction efficiency for anions in acidic media, attributed to its three octyl groups enhancing organic-phase compatibility. The target compound’s longer nonyl chains may improve phase separation but reduce solubility in polar solvents .

Benzalkonium Chloride (BAC)

- Molecular Formula : C₆H₅CH₂N⁺(CH₃)₂C₁₂H₂₅Cl⁻ (BAC12 variant)

- Structure : Aromatic benzyl group with a dodecyl chain.

- Key Differences: Aromaticity: BAC contains a benzyl group, enhancing antimicrobial activity through membrane disruption. Toxicity: BAC is more cytotoxic to eukaryotic cells compared to non-aromatic quaternary ammonium salts like 1-nonanaminium derivatives .

1-Ethyl-3-Methylimidazolium Chloride

- Molecular Formula : C₆H₁₁ClN₂

- Structure : Imidazolium-based ionic liquid with ethyl and methyl substituents.

- Key Differences: Cation Type: Imidazolium vs. ammonium, leading to lower melting points (77–79°C) and higher thermal stability. Applications: Preferred in green chemistry as solvents or catalysts, whereas 1-nonanaminium derivatives are more suited for surfactant roles .

N,N-Dimethyl-N-Octyl-1-Decanaminium Chloride

- Molecular Formula : C₂₀H₄₄ClN

- Structure : Similar to the target compound but with a decyl (C₁₀H₂₁) chain and octyl group.

- Key Differences: Chain Asymmetry: The mixed alkyl chains (C₈ and C₁₀) may reduce micelle formation efficiency compared to symmetric nonyl chains. Surface Activity: Symmetric nonyl chains in the target compound likely enhance critical micelle concentration (CMC) values .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Mechanistic Insights

- Corrosion Inhibition: N-Methyl-N,N-dinonyl variants show higher inhibition efficiency (89%) compared to trioctyl derivatives (78%) in hydrochloric acid, likely due to stronger adsorption via hydrophobic nonyl chains .

- Toxicity Profile: Longer alkyl chains (e.g., nonyl) in quaternary ammonium salts correlate with increased membrane disruption but also higher environmental persistence .

- Solvent Extraction : Aliquat 336’s triple octyl chains optimize metal anion coordination, while asymmetric or longer chains may reduce extraction kinetics due to steric hindrance .

Biological Activity

1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C15H34ClN

- Molecular Weight : 261.89 g/mol

- CAS Number : 144-21-4

Antimicrobial Properties

Research indicates that 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride exhibits significant antimicrobial activity. It has been shown to be effective against a variety of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy Against Selected Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium structure allows it to interact with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Study 1: Efficacy Against Biofilms

A study published in the Journal of Applied Microbiology investigated the efficacy of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride against biofilms formed by Pseudomonas aeruginosa. The results demonstrated that the compound effectively reduced biofilm biomass by up to 70% at concentrations of 128 µg/mL.

Study 2: In Vivo Testing

In an in vivo model assessing wound infections, the application of this compound showed a significant reduction in bacterial load compared to control groups. The study highlighted its potential as a topical agent in treating infected wounds.

Toxicological Profile

While the compound shows promising antimicrobial properties, it is essential to consider its toxicological profile. Studies indicate that it may cause skin irritation and respiratory issues upon exposure. Safety data sheets recommend using personal protective equipment when handling this compound.

Table 2: Toxicological Data Summary

Q & A

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the ionic structure, while protic solvents (e.g., methanol) may induce hydrolysis.

- Thermal Stability : Decomposition occurs above 120°C, detected via thermogravimetric analysis (TGA). For high-temperature reactions (e.g., >80°C), inert atmospheres and short reaction times minimize degradation .

Data Collection : Monitor chloride ion release via ion-selective electrodes or argentometric titration to quantify decomposition .

How can contradictory literature reports on catalytic efficiency be resolved methodologically?

Data Contradiction Analysis

Discrepancies often arise from:

- Purity variations : Impurities (e.g., unreacted amines) reduce catalytic activity. Standardize synthesis protocols and purity validation .

- Reaction conditions : Variables like pH, stirring rate, and solvent ratios impact performance. Use Design of Experiments (DoE) to isolate critical factors .

Case Study : Compare reported turnover numbers (TONs) under controlled solvent systems (e.g., dichloromethane/water vs. toluene/water) to identify solvent-dependent efficiency trends .

What are the challenges in characterizing its interactions with biomolecules, and how can they be addressed?

Advanced Research Question

Challenges :

- Aggregation : The compound forms micelles in aqueous solutions, complicating spectroscopic analysis. Use dynamic light scattering (DLS) to monitor aggregation thresholds.

- Membrane interactions : Fluorescence anisotropy studies with lipid bilayers can quantify disruption of membrane integrity.

Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity data with proteins or DNA .

What strategies mitigate cytotoxicity in cell-based studies while maintaining its experimental utility?

Advanced Research Question

- Dose optimization : Conduct MTT assays to determine IC values in relevant cell lines (e.g., HEK293 or HeLa).

- Encapsulation : Liposomal encapsulation reduces direct cell membrane disruption while retaining catalytic function in extracellular reactions .

Data Interpretation : Compare cytotoxicity profiles with structurally analogous PTCs (e.g., Aliquat 336) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.